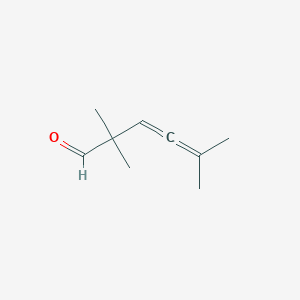

2,2,5-trimethylhexa-3,4-dienal

描述

Structure

3D Structure

属性

InChI |

InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7-10/h6-7H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEWBIQPHGAUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=CC(C)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454900 | |

| Record name | 3,4-Hexadienal, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4058-56-4 | |

| Record name | 3,4-Hexadienal, 2,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2,2,5 Trimethylhexa 3,4 Dienal

Cycloaddition Chemistry of Allenyl Aldehydes

The allenic system, with its adjacent double bonds, is a highly reactive component in cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of cyclic compounds.

Investigations into [3+2] Cycloaddition Pathways

The [3+2] cycloaddition is a step- and atom-economic method for constructing five-membered rings. Allenes can participate as the two-atom component in these reactions with various three-atom synthons. For instance, rhodium(II) catalysis can be employed in the [3+2] cycloaddition of allenes with 1,3-dipolar carbonyl ylides, which are derived from the decomposition of diazo compounds, to form polyoxocarbocycles with high diastereoselectivity. rsc.org Similarly, cobalt-catalyzed [3+2] cycloadditions between cyclopropanols and allenes have been developed to produce 3-alkylidenecyclopentanol derivatives. nih.gov

Another pathway involves the intramolecular [3+2] cycloaddition of an allenyl diazo compound, which can be generated from an allenyl aldehyde. This process leads to the formation of angularly fused triquinane structures. beilstein-journals.org The reaction proceeds through the formation of a trimethylenemethane diyl intermediate, which then undergoes cycloaddition. beilstein-journals.org

Intramolecular and Intermolecular Cyclizations Involving Allenyl Aldehydes

Allenyl aldehydes are excellent substrates for metal-catalyzed cyclization reactions, providing access to a variety of carbocyclic structures. Palladium catalysis, in particular, has proven effective for these transformations. The arylative cyclization of allenyl aldehydes with aryl iodides and hexa-n-butyldistannane can produce substituted cyclopentanols and cyclohexanols. acs.orgacs.org This tandem reaction proceeds under mild conditions through carbostannylation followed by allylation. acs.orgacs.org

The outcome of these cyclizations can be controlled by reaction conditions. For example, palladium-catalyzed transformations of allenyl malonates can be directed toward either cross-coupling/cyclization or cycloisomerization by simply changing the ligand on the palladium catalyst. nih.gov Using a bidentate phosphine (B1218219) ligand favors the formation of cyclopentenes, while an electron-poor triphenylphosphite ligand leads to cycloisomerization. nih.gov

Table 1: Palladium-Catalyzed Tandem Arylative Cyclization of Allenyl Aldehydes A summary of representative results for the cyclization of allenyl aldehydes with aryl iodides.

| Allenyl Aldehyde Substrate | Aryl Iodide | Catalyst System | Product | Total Yield | Reference |

|---|---|---|---|---|---|

| δ-allenyl-aldehyde | Iodobenzene | Pd₂(dba)₃ / Bu₃SnSnBu₃ | cis/trans-Cyclopentanol derivative | 52-85% | acs.org |

| ε-allenyl-aldehyde | Iodobenzene | Pd₂(dba)₃ / Bu₃SnSnBu₃ | cis/trans-Cyclohexanol derivative | 52% | acs.org |

| δ-allenyl-ketone | 4-Iodoanisole | Pd₂(dba)₃ / Bu₃SnSnBu₃ | cis/trans-3° Cyclopentanol derivative | 83% | acs.org |

Cross-Coupling and Addition Reactions Involving the Allenic Aldehyde Moiety

The unique electronic properties of the allenic aldehyde system allow for a diverse range of metal-catalyzed cross-coupling and addition reactions, enabling the formation of new carbon-carbon bonds with high levels of control and selectivity.

Metal-Catalyzed Coupling Reactions of Allenic Systems with Carbonyls

Nickel-catalyzed reactions have been instrumental in the coupling of allenes with aldehydes. acs.orgorganic-chemistry.orgnih.gov A three-component coupling involving allenes, aldehydes, and organosilanes can be catalyzed by a nickel-N-heterocyclic carbene (NHC) complex. acs.orgnih.gov This process is highly enantioselective and regioselective, favoring the formation of silyl-protected Z-allylic alcohols by coupling the central sp-hybridized carbon of the allene (B1206475) with the aldehyde carbon. acs.orgnih.gov This transformation is notable as it is the first enantioselective multicomponent coupling process reported for allenes. nih.gov

Similarly, nickel-catalyzed couplings of allenes and aldehydes using diorganozinc reagents serve as effective reducing agents to produce homoallylic alcohols. organic-chemistry.org These reactions can be performed both intermolecularly and intramolecularly. organic-chemistry.org Palladium catalysis also enables the oxidative cross-coupling of two different allene molecules, a process that can be directed by an olefin group on one of the allenes to achieve high selectivity. nih.gov

Borocupration of Allenes and Subsequent Aldehyde Functionalization

The copper-catalyzed borylative functionalization of allenes is a powerful method for creating complex molecules. mdpi.com This process involves the addition of a boron-copper species across one of the double bonds of the allene, generating a versatile allyl copper intermediate. researchgate.netrsc.org This intermediate can then be coupled with various electrophiles, including aldehydes and ketones. researchgate.net This strategy allows for the efficient synthesis of enantioenriched and densely functionalized molecules. researchgate.netrsc.org The reaction sequence involves an initial borocupration, followed by electrophilic trapping. The regioselectivity of the initial borocupration step is often controlled by steric factors. researchgate.net

Enantioselective Alkylative Aldol (B89426) Reactions via Allenic Intermediates

Allenes are precursors to highly active intermediates for enantioselective aldol-type reactions. For instance, copper-catalyzed enantioselective allylations of ketones can be achieved using allene gas in combination with hydrosilanes, avoiding the need for stoichiometric allylmetal reagents. organic-chemistry.orgacs.orgnih.govnih.gov This method demonstrates exceptional functional group tolerance and can even utilize industrial mixtures of allene, methylacetylene, and propylene. acs.orgnih.gov

In a related process, the conjugate addition of an alkylcopper species to an allenic ester generates a highly active copper enolate. This intermediate can then undergo an asymmetric aldol addition to ketones, followed by lactonization, to produce highly functionalized δ-lactones containing a tetrasubstituted chiral center. researchgate.net

Table 2: Metal-Catalyzed Reactions Involving the Allene Moiety A selection of catalytic systems and their applications in the functionalization of allenes.

| Reaction Type | Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Three-Component Coupling | Ni(cod)₂ / NHC-IPr | Allene, Aldehyde, Organosilane | Allylic Alcohol Derivative | High enantioselectivity; high Z/E selectivity | acs.orgnih.gov |

| Reductive Coupling | Ni(COD)₂ / Diorganozinc | Allene, Aldehyde | Homoallylic Alcohol | Can be intramolecular or intermolecular | organic-chemistry.org |

| Borocupration-Coupling | Copper / Chiral Ligand | Allene, Diboron reagent, Aldehyde | Functionalized Allylic Boronate | Generates versatile allyl copper intermediates | mdpi.comresearchgate.net |

| Enantioselective Allylation | Copper / Chiral Ligand | Allene, Ketone, Hydrosilane | Chiral Homoallylic Alcohol | Uses allene gas as allylmetal surrogate | organic-chemistry.orgacs.org |

Oxidative Functionalizations of Allenic Aldehydes

Palladium(II)-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through selective C-H bond oxidation. diva-portal.org These methods are valued for being step-economical and versatile in the synthesis of complex molecules. diva-portal.org

Palladium(II)-Catalyzed Oxidative C-H Bond Activation in Allenic Systems

The functionalization of allenes under oxidative conditions using palladium(II) catalysts is a sophisticated strategy for constructing new chemical bonds. diva-portal.org Specifically, the selective activation of an allenic C-H bond can lead to the formation of a vinylpalladium intermediate. nih.govacs.orgnih.gov This reactive species is central to subsequent coupling reactions. In the context of 2,2,5-trimethylhexa-3,4-dienal, a plausible pathway would involve the coordination of the palladium catalyst to the allene moiety, followed by the cleavage of a C-H bond at the central carbon of the allene or at an adjacent position. The resulting organopalladium intermediate can then react with other molecules in the reaction mixture.

One of the challenges in such reactions is controlling selectivity, particularly when multiple reactive sites are present. nih.govacs.org In some systems, directing groups are used to guide the catalyst to a specific C-H bond, thereby ensuring high selectivity. nih.govacs.orgnih.gov For instance, an allylic substituent has been shown to act as an effective directing group for allenic C-H bond activation at the far end of the allene system. acs.org The reaction typically employs a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a stoichiometric oxidant, like 1,4-benzoquinone (B44022) (BQ), to regenerate the active catalyst. nih.gov

Table 1: Representative Conditions for Palladium(II)-Catalyzed Oxidative C-H Activation

| Parameter | Condition | Role | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | Active catalyst for C-H bond cleavage. | nih.gov |

| Oxidant | 1,4-Benzoquinone (BQ) | Regenerates the Pd(II) catalyst. | nih.gov |

| Solvent | Toluene or Dichloroethane (DCE) | Provides the reaction medium. | nih.govacs.org |

| Temperature | 60-70 °C | Provides thermal energy to overcome activation barriers. | acs.org |

Cascade Processes Involving Oxidative Carbocyclization of Allenes

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that allow for the construction of complex cyclic molecules from simple starting materials in a single operation. Palladium-catalyzed oxidative carbocyclizations of allenes are powerful methods for creating functionalized cyclic structures by coupling two C-H bonds. researchgate.net These reactions often proceed through the formation of a vinylpalladium intermediate, which can then undergo further intramolecular reactions. diva-portal.org

For an allenic aldehyde like this compound, a cascade process could be initiated by the formation of a vinylpalladium species. This intermediate could then be trapped by another part of the molecule, leading to a cyclized product. For example, in enallene systems (molecules containing both an alkene and an allene), palladium catalysts can trigger a carbocyclization to form various ring structures. diva-portal.orgresearchgate.net Weakly coordinating functional groups, such as hydroxyl groups, can assist in initiating the attack of the allene on the palladium center, facilitating the formation of key intermediates. diva-portal.org Such processes can be chemodivergent, meaning that by slightly changing the catalyst system (e.g., switching between a homogeneous and a heterogeneous palladium catalyst), different cyclic products can be obtained from the same starting material. diva-portal.org

Radical-Mediated Transformations of this compound

Free-radical reactions offer a complementary approach to ionic reactions for the formation of carbon-carbon bonds, particularly for constructing sterically hindered or strained molecular systems.

Free-Radical Cyclization Pathways of Allenyl Aldehydes

The intramolecular cyclization of radicals is a powerful tool in organic synthesis. For a molecule like this compound, a radical could be generated at various positions. A common strategy involves the addition of a radical to one of the double bonds of the allene system. Tin-promoted radical cyclizations of allenes have been shown to be highly regioselective, with the radical adding preferentially to the central carbon of the allene. nih.gov

Alternatively, a radical could be generated from the aldehyde group. The radical cyclization of 2-alkenyl benzaldehyde (B42025) derivatives has been explored as a route to synthesize cyclic ketones. In these reactions, a radical is formed which then attacks the alkenyl group to form a ring. This type of reaction could be applied to this compound, where a radical generated adjacent to the carbonyl group could initiate cyclization via the allene moiety. Such cascade radical cyclizations can form multiple C-C bonds in a single step, leading to complex polycyclic structures. rsc.org

Derivatization Pathways and Functional Group Interconversions of this compound

The aldehyde group is a versatile functional handle for a wide range of chemical derivatizations.

Synthesis of this compound Azine

The reaction of an aldehyde with hydrazine (B178648) (H₂NNH₂) is a classic transformation. When hydrazine is reacted with two equivalents of an aldehyde, an azine is formed, which is a compound containing a C=N-N=C functional group. study.comresearchgate.net The reaction proceeds through the initial formation of a hydrazone, which then reacts with a second molecule of the aldehyde to yield the final azine product, with the elimination of water. study.com The mechanism is analogous to the formation of imines and oximes. quimicaorganica.org

For this compound, the reaction would proceed as follows:

2 (CH₃)₂C=C=CHCH₂(CH₃)₂C-CHO + H₂NNH₂ → (CH₃)₂C=C=CHCH₂(CH₃)₂C-CH=N-N=CH-C(CH₃)₂CH₂CH=C(CH₃)₂ + 2 H₂O

This reaction can often be carried out under mild conditions, sometimes even in the solid state by grinding the aldehyde and solid hydrazine together, which can lead to high yields with minimal waste. nih.gov

Table 2: Synthesis of this compound Azine

| Reactant 1 | Reactant 2 | Product | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | This compound Azine | Condensation and formation of a C=N-N=C linkage. | study.comquimicaorganica.orgnih.gov |

Mechanistic Elucidation and Theoretical Characterization of 2,2,5 Trimethylhexa 3,4 Dienal Transformations

Mechanistic Investigations of Allenyl Aldehyde Synthesis Reactions

The synthesis of α-allenic aldehydes, such as 2,2,5-trimethylhexa-3,4-dienal, often involves specialized organometallic transformations. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and controlling product outcomes. The Crabbé reaction, a prominent method for preparing allenes, serves as a key example in the synthesis of such compounds from terminal alkynes and aldehydes. wikipedia.orgchem-station.com

The initial phase involves a Mannich-like addition, also known as an A³ coupling (Aldehyde-Alkyne-Amine). wikipedia.org In this step, the aldehyde first condenses with a secondary amine (e.g., diisopropylamine) to form a reactive iminium ion. Concurrently, the terminal alkyne reacts with a metal catalyst, typically a copper(I) salt, to form an alkynylmetal species. This species then acts as a nucleophile, attacking the iminium ion to generate a propargylamine (B41283) intermediate (an α-amino alkyne). wikipedia.org Studies have shown that this Mannich-type base forms rapidly and can be isolated before proceeding to the next step. chem-station.com

The choice of catalysts and reagents is paramount in controlling the outcome of allenyl aldehyde synthesis. In the Crabbé reaction, soft Lewis acids are employed as catalysts or stoichiometric promoters. wikipedia.org While the original protocol developed by Pierre Crabbé in 1979 used copper(I) bromide with diisopropylamine (B44863), subsequent research has expanded the range of effective catalysts and conditions. wikipedia.orgnih.gov

Developments by Shengming Ma and coworkers demonstrated that combinations of different metal catalysts and amines could significantly improve yields and broaden the reaction's scope. wikipedia.org For instance, using zinc iodide (ZnI₂) with morpholine (B109124) allowed for the synthesis of 1,3-disubstituted allenes from a wider variety of aliphatic and aromatic aldehydes, a limitation in the original protocol. chem-station.comorganic-chemistry.org For the synthesis of trisubstituted allenes from ketones, cadmium iodide (CdI₂) was found to be an effective promoter. wikipedia.orgacs.org An alternative, less toxic approach involves the sequential use of cuprous bromide (CuBr) and zinc iodide. wikipedia.orgacs.org In this two-metal system, the copper catalyst promotes the initial Mannich-type condensation, and after its removal, the zinc iodide catalyzes the subsequent retro-imino-ene reaction. wikipedia.org

Stereochemical control, particularly for the synthesis of chiral allenes, has been achieved through two primary strategies. nih.govacs.org The "chiral ligand" approach utilizes a nonchiral amine with a chiral ligand, such as a PINAP (aza-BINAP) based ligand for copper. wikipedia.org The "chiral amine" strategy employs a chiral secondary amine, like (S)- or (R)-α,α-diphenylprolinol, to induce asymmetry. nih.govacs.org These methods allow for the preparation of optically active 1,3-disubstituted allenes with various functional groups. nih.gov Regiochemical control is also a critical aspect, ensuring the desired constitutional isomer is formed, especially when using unsymmetrical dienes and dienophiles in related synthetic strategies. masterorganicchemistry.com

| Catalyst/Reagent | Role in Allenyl Aldehyde Synthesis | Typical Application |

| Copper(I) Salts (e.g., CuBr, CuI) | Catalyzes the initial Mannich-like (A³) coupling reaction. wikipedia.org | Synthesis of monosubstituted and 1,3-disubstituted allenes. acs.org |

| Zinc Iodide (ZnI₂) | Promotes the retro-imino-ene reaction; used with amines like morpholine. chem-station.comorganic-chemistry.org | Synthesis of 1,3-disubstituted allenes from various aldehydes. acs.org |

| Cadmium Iodide (CdI₂) | Promotes the reaction with less reactive ketone substrates. wikipedia.org | Synthesis of trisubstituted allenes. acs.org |

| Secondary Amines (e.g., Diisopropylamine, Morpholine) | Act as base, ligand, carbonyl activator, and reductant. wikipedia.org | General reagent in the Crabbé reaction. wikipedia.org |

| Chiral Ligands (e.g., PINAP) | Induce enantioselectivity in the formation of chiral allenes. wikipedia.org | Asymmetric synthesis of optically active allenes. acs.org |

| Chiral Amines (e.g., (S)-α,α-diphenylprolinol) | Serve as a chiral auxiliary to control stereochemistry. nih.gov | Asymmetric synthesis of optically active allenes. acs.org |

Computational Chemistry Applications in Allenic Systems

Computational chemistry provides powerful tools to investigate the complex transformations of allenic systems at a molecular level. Theoretical studies, particularly those using Density Functional Theory (DFT), offer deep insights into reaction mechanisms, the structures of transient intermediates, and the energetic landscapes of these reactions.

DFT calculations have been instrumental in elucidating the mechanisms of reactions that produce or involve allenes. For the Crabbé reaction, DFT computations were performed to better understand the second stage of the mechanism—the conversion of the propargylamine to the allene (B1206475). wikipedia.org These studies revealed that the uncatalyzed process has a prohibitively high energy barrier. In contrast, the metal-catalyzed pathway is energetically favorable, likely proceeding through a stepwise hydride transfer to the alkyne, followed by the cleavage of the C–N bond. wikipedia.org

DFT is widely applied to study various reaction types involving unsaturated systems. For instance, it has been used to investigate the mechanisms and stereoselectivities of cycloaddition reactions, providing a theoretical basis for experimentally observed outcomes. ijcce.ac.irrsc.org In studies of other organometallic reactions, DFT calculations have helped to confirm the structures of stable intermediates and map out entire reaction pathways, distinguishing between different possible mechanisms. nih.gov The analysis of weak interactions and electron spin density through DFT can also explain the selectivity observed in certain radical reactions involving unsaturated compounds. mdpi.com

A key application of computational chemistry is the modeling of transition states (TS) and the calculation of reaction energy profiles. This information is critical for understanding reaction kinetics and selectivity. By locating the transition state structures and calculating their energies, researchers can determine the activation energy (energy barrier) for a given reaction step.

In the context of the Crabbé reaction, DFT calculations showed that the metal-catalyzed transition state is significantly lower in energy than the uncatalyzed one, explaining the necessity of the catalyst. wikipedia.org Similar computational approaches have been used to study the addition of nucleophiles to carbonyl groups, where locating the transition states for different attack trajectories (e.g., axial vs. equatorial) helps to rationalize the observed stereoselectivity. academie-sciences.fr These computational models can account for the chemo- and regioselectivity of reactions by comparing the activation enthalpies associated with different competitive reaction paths. ijcce.ac.ir The energy profiles generated from these studies provide a visual representation of the reaction pathway, showing the relative energies of reactants, intermediates, transition states, and products, thereby offering a comprehensive understanding of the transformation. ijcce.ac.ir

Spectroscopic and Structural Analysis Methodologies

The characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its unique allenic aldehyde structure.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the key functional groups present in the molecule. The most characteristic feature for an allene is the cumulative C=C=C stretching vibration, which typically appears as a sharp band in the region of 1950–1960 cm⁻¹. The aldehyde group is identified by two distinct absorptions: a strong C=O stretching band around 1720–1740 cm⁻¹ and characteristic C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₄O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (138.21 g/mol ). Analysis of the fragmentation pattern provides further structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for separating the compound from a reaction mixture and obtaining its mass spectrum. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides information about the electronic environment and connectivity of hydrogen atoms. The aldehydic proton (-CHO) would appear as a distinct singlet or triplet (depending on coupling) in the downfield region, typically between δ 9-10 ppm. The protons attached to the allenic carbons would have characteristic chemical shifts, and the various methyl groups would appear as singlets or doublets in the upfield region (δ 1-2 ppm), with integrations corresponding to the number of protons.

¹³C NMR: Carbon NMR is invaluable for identifying the unique carbons of the allenic system. The central sp-hybridized carbon of the C=C=C group appears at a very low field, often around δ 200–210 ppm. The two sp²-hybridized carbons of the allene typically resonate in the range of δ 75–95 ppm. The carbonyl carbon of the aldehyde group would also be found in the downfield region, generally around δ 190–200 ppm.

| Spectroscopic Technique | Expected Data for this compound |

| Infrared (IR) Spectroscopy | ~1955 cm⁻¹ (C=C=C stretch); ~1725 cm⁻¹ (C=O stretch); ~2720, 2820 cm⁻¹ (Aldehyde C-H stretch) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 138 |

| ¹H NMR Spectroscopy | Aldehyde proton at δ ~9-10 ppm; Allenic proton(s); Methyl protons at δ ~1-2 ppm |

| ¹³C NMR Spectroscopy | Allenic C (central, sp) at δ ~200-210 ppm; Allenic C (terminal, sp²) at δ ~75-95 ppm; Carbonyl C at δ ~190-200 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and the connectivity of the atoms.

In ¹H NMR spectroscopy, the aldehyde proton (CHO) is highly deshielded and characteristically appears far downfield, typically in the range of δ 9.0-10.0 ppm. mnstate.edulibretexts.orgorgchemboulder.com This signal would likely appear as a singlet, as there are no adjacent protons. The protons on the allene group (C=C=C) would present a complex signal, with the proton at C4 expected to resonate in the vinyl region, coupled to the methyl protons at C5. The nine protons of the tert-butyl group at the C2 position are chemically equivalent and would produce a strong singlet signal further upfield. The six protons of the two methyl groups at the C5 position would appear as a doublet, coupled to the allenic proton at C4.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing in the highly deshielded region of δ 190-200 ppm. libretexts.orgopenstax.org The central sp-hybridized carbon of the allene moiety is also a key indicator, resonating at a very characteristic chemical shift between 200-220 ppm. acdlabs.comwikipedia.org The two terminal sp²-hybridized carbons of the allene typically resonate between δ 80-100 ppm. acdlabs.com The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH O | 9.0 - 10.0 (singlet) | 190 - 200 |

| C2-(CH ₃)₃ | ~1.1 (singlet) | 30 - 40 |

| C 2 | N/A | 35 - 45 |

| C 3 | N/A | 95 - 105 |

| C 4=C=C | 5.0 - 5.5 (quartet) | 200 - 215 |

| C 5 | N/A | 90 - 100 |

| C5-(CH ₃)₂ | ~1.8 (doublet) | 20 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of the aldehyde and allene moieties.

The most prominent absorption is the strong, sharp peak from the carbonyl (C=O) stretch of the aldehyde group, which is expected in the range of 1740–1720 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of the aldehyde is further confirmed by characteristic C-H stretching vibrations. These typically appear as a pair of weaker bands, often observed around 2830 cm⁻¹ and 2720 cm⁻¹. vscht.czlibretexts.orgpressbooks.pub The latter peak is particularly diagnostic for aldehydes. libretexts.orglibretexts.orgvscht.cz

The allenic group (C=C=C) gives rise to a characteristic, though sometimes weak, asymmetric stretching absorption in the region of 1950–1980 cm⁻¹. The presence of alkyl substituents on the allene can influence the exact position and intensity of this band. Additionally, sp² C-H stretching from the allenic proton would be expected just above 3000 cm⁻¹, while the various C-H bonds of the trimethyl groups would show strong absorptions in the typical alkane region of 2850-2960 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak |

| Allene | C=C=C Asymmetric Stretch | 1980 - 1950 | Medium to Weak |

| Alkyl | C-H Stretch | 2960 - 2850 | Strong |

Mass Spectrometry (MS) in Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation pathways.

The molecular ion peak for this compound (C₉H₁₄O) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for aldehydes is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgwhitman.edumiamioh.edu This can lead to the loss of a hydrogen radical (H•) to form a stable acylium ion at [M-1]⁺, or the loss of the entire tert-butyl group to form a fragment at m/z 83. The loss of the formyl radical (•CHO) would result in a peak at [M-29]⁺. libretexts.org

Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the bulky tert-butyl group to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺. The base peak in the spectrum could correspond to the tert-butyl cation itself at m/z 57, formed by cleavage of the C2-C3 bond.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₈H₁₁O]⁺ | Loss of •CH₃ from tert-butyl group ([M-15]⁺) |

| 83 | [C₅H₇O]⁺ | α-cleavage, loss of tert-butyl radical |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

| 29 | [CHO]⁺ | Formation of formyl cation |

Advanced Chromatographic Techniques (GC, TLC) in Reaction Monitoring and Purity Assessment

Advanced chromatographic techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are essential for monitoring the synthesis of this compound and assessing its purity.

Gas Chromatography (GC) is highly effective for separating and analyzing volatile compounds like this allenic aldehyde. astm.orgshimadzu.com In a typical GC analysis, the compound is vaporized and passed through a column with a specific stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification when compared against a known standard. The area under the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. For aldehydes, derivatization, for instance with PFBHA, can sometimes be employed to enhance detection and separation. sigmaaldrich.com

Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for monitoring the progress of a chemical reaction in real-time. chemistryhall.comwikipedia.org A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). As a solvent system (mobile phase) moves up the plate, components of the mixture are separated based on their polarity. wikipedia.org The starting materials and the product, this compound, will have different retention factors (Rf values). By comparing the spots from the reaction mixture to spots of the starting materials, one can visually determine if the reactants are being consumed and the product is being formed. rochester.edu The aldehyde can be visualized on the TLC plate using UV light if it is UV-active, or by staining with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with carbonyls to form colored spots. google.comgoogle.com

X-ray Crystallography for Related Allenyl Aldehyde Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. researchgate.net While this compound is likely a liquid at room temperature, precluding direct single-crystal X-ray analysis, the technique is invaluable for characterizing solid derivatives of this or related allenyl aldehydes. rsc.org

By converting the aldehyde into a crystalline derivative (e.g., a hydrazone or semicarbazone), it may be possible to grow a single crystal suitable for X-ray diffraction. The resulting crystallographic data would provide unambiguous confirmation of the molecular structure. acs.org This analysis yields precise measurements of bond lengths, bond angles, and torsional angles. For an allenyl aldehyde derivative, this would definitively establish the linear geometry of the C=C=C unit and the 90° twist between the substituent planes at the ends of the allene system. wikipedia.org Such structural information is crucial for understanding the molecule's stereochemistry and reactivity. nih.gov

Advanced Research Applications and Broader Context of 2,2,5 Trimethylhexa 3,4 Dienal

Utility of 2,2,5-Trimethylhexa-3,4-dienal as a Synthon in Complex Organic Synthesis

This compound, with its combination of a reactive aldehyde and a sterically hindered allene (B1206475) moiety, serves as a potent synthon for the generation of diverse and complex molecular structures. Its utility is particularly evident in the synthesis of heterocyclic scaffolds, strained-ring systems, and chiral molecules.

Precursor to Diverse Heterocyclic Scaffolds

Allenic aldehydes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netnih.gov The reactivity of the allene and aldehyde functionalities can be harnessed in various cyclization strategies to construct five-, six-, and even seven-membered rings containing heteroatoms such as oxygen and nitrogen. nih.govmdpi.com

For instance, allenic aldehydes can undergo silver(I)-promoted cyclization to furnish furan (B31954) derivatives. acs.orgresearchgate.net While specific studies on this compound are not prevalent, analogous reactions with other allenyl ketones and aldehydes demonstrate the feasibility of this transformation. The general mechanism involves the activation of the allene by the silver cation, followed by intramolecular nucleophilic attack from the carbonyl oxygen.

Furthermore, allenic aldehydes can serve as key components in multicomponent reactions for the synthesis of highly substituted pyrazoles. organic-chemistry.orgnih.govnih.govresearchgate.net The reaction of an allenic aldehyde with hydrazine (B178648) in the presence of a suitable catalyst can lead to the formation of the pyrazole (B372694) core. youtube.com The substitution pattern on the resulting pyrazole is dictated by the substituents on the allenic aldehyde and the reaction conditions.

| Heterocycle | Reagents and Conditions (Analogous Reactions) | Product Type | Ref. |

| Furans | Ag(I) catalyst | Substituted furans | acs.orgresearchgate.net |

| Pyrazoles | Hydrazine, catalyst | Substituted pyrazoles | organic-chemistry.orgnih.gov |

| Isoxazolidines | Hydroxylamines, gold catalyst | Chiral isoxazolidines | acs.org |

| Pyrazolidines | Hydrazines, gold catalyst | Chiral pyrazolidines | acs.org |

Building Block for Strained-Ring Systems

The construction of strained-ring systems, such as cyclobutanes, is a challenging yet important endeavor in organic synthesis, as these motifs are present in numerous biologically active molecules. nsf.govacs.orgnih.gov Allenes have emerged as powerful partners in [2+2] cycloaddition reactions to access these structures. nih.govorganic-chemistry.org

The reaction of an allene with an alkene, promoted by a suitable catalyst, can lead to the formation of a cyclobutane (B1203170) ring. While direct examples involving this compound are scarce, nickel-catalyzed [2+2] cycloadditions of ene-allenes have been shown to produce fused cyclobutane derivatives in high yields. nih.gov Another significant approach is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which yields oxetanes. rsc.orgwikipedia.orgnih.govorganic-chemistry.orgresearchgate.net The aldehyde functionality in this compound could potentially participate in such reactions with various alkenes upon photoirradiation.

| Strained Ring | Reaction Type | Key Features of Analogous Reactions | Ref. |

| Cyclobutanes | [2+2] Cycloaddition | Nickel-catalyzed, good yields for fused systems. | nih.gov |

| Oxetanes | Paternò-Büchi Reaction | Photochemical, forms four-membered ether rings. | wikipedia.orgnih.gov |

Role in the Stereoselective Generation of Chiral Molecules

The axial chirality of allenes, coupled with the reactivity of the aldehyde group, makes this compound a potentially valuable substrate for stereoselective synthesis. rsc.org The addition of nucleophiles to the aldehyde can be influenced by the chiral axis of the allene, leading to diastereoselective outcomes. acs.orgyoutube.com

Moreover, allenoic aldehydes can be employed in enantioselective reactions catalyzed by chiral catalysts to produce enantioenriched products. nih.govprinceton.edunih.govacs.org For example, the enantioselective addition of organometallic reagents to the aldehyde functionality, guided by a chiral ligand, can generate chiral alcohols with high enantiomeric excess. While specific data for this compound is not available, studies on other chiral allenyl aldehydes have demonstrated high levels of diastereoselectivity in their reactions with organometallic reagents. acs.org

| Reaction Type | Catalyst/Reagent (Analogous Reactions) | Product Type | Stereoselectivity (Analogous Reactions) | Ref. |

| Diastereoselective Addition | Organometallic reagents (e.g., Grignard, organolithium) | Chiral alcohols | High diastereoselectivity | acs.orgyoutube.com |

| Enantioselective Alkynylation | Chiral amino alcohol-based ligands with dimethylzinc | Chiral propargylic alcohols | Good to excellent enantioselectivity | princeton.edu |

| Enantioselective Aldol (B89426) Reaction | Chiral aminophosphine/silver(I) catalyst | Chiral β-hydroxy-α-isocyanoacetates | High diastereo- and enantioselectivity | nih.gov |

Expanding the Chemical Space: Functionalized Allenes in Contemporary Research

Functionalized allenes are at the forefront of contemporary chemical research, serving as versatile intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.netnih.govresearchgate.netnih.gov The unique reactivity of the allene moiety allows for a diverse range of transformations, including cycloadditions, nucleophilic and electrophilic additions, and transition-metal-catalyzed cross-coupling reactions. researchgate.netnumberanalytics.com

Recent advancements have focused on the development of novel catalytic systems to control the regio- and stereoselectivity of allene reactions. numberanalytics.com The use of visible light-induced photoredox catalysis has emerged as a powerful tool for the functionalization of allenes under mild conditions, expanding the scope of their applications. rsc.orgrsc.org These methods enable the introduction of various functional groups, such as sulfonyl, cyano, and alkyl groups, onto the allene backbone. rsc.orgrsc.org

Future Directions and Emerging Trends in Allenic Aldehyde Research

The field of allenoic aldehyde chemistry is poised for significant growth, with several emerging trends and future directions. A key area of focus is the development of new, highly selective catalytic methods for the transformation of allenoic aldehydes. numberanalytics.com This includes the design of novel chiral catalysts for enantioselective reactions, allowing for the efficient synthesis of complex chiral molecules.

Furthermore, the application of allenoic aldehydes in the synthesis of novel materials and biologically active compounds is an expanding area of research. nih.govnumberanalytics.com The unique electronic and structural properties of allenes make them attractive components for functional materials, while their ability to serve as precursors to diverse heterocyclic and carbocyclic systems makes them valuable in drug discovery. nih.gov The exploration of allenoic aldehydes in cascade reactions, where multiple bonds are formed in a single operation, is also a promising avenue for increasing synthetic efficiency.

The continued development of innovative synthetic methodologies will undoubtedly unlock the full potential of allenoic aldehydes like this compound as powerful tools in organic synthesis.

常见问题

Q. What are the critical variables to control when designing a reproducible synthesis protocol for 2,2,5-trimethylhexa-3,4-dienal?

Methodological Answer:

- Key Variables:

- Reagent purity (e.g., solvent anhydrous conditions).

- Temperature gradients during allene formation (critical for conjugated system stability).

- Catalyst loading (e.g., palladium or enzyme catalysts for stereoselective synthesis).

- Experimental Design:

Use factorial design (e.g., 2^k factor screening) to isolate variables affecting yield and selectivity. For example, test interactions between temperature (50–80°C) and catalyst concentration (0.5–2.0 mol%) . - Separation Techniques:

Employ membrane or fractional distillation methods (RDF2050104 classification) to isolate intermediates .

Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Strategies:

- Use 2D NMR (COSY, HSQC) to assign proton-proton coupling in the allene system (δ 5.0–6.0 ppm).

- Compare experimental data with DFT-predicted chemical shifts for validation.

- IR Analysis:

Focus on C=O (1700–1750 cm⁻¹) and conjugated allene (1950–2050 cm⁻¹) bands. Calibrate using reference compounds with similar functional groups .

Advanced Research Questions

Q. What computational models (DFT, MD) are most effective for predicting the environmental reactivity of this compound on indoor surfaces?

Methodological Answer:

- Model Selection:

- Density Functional Theory (DFT): Calculate adsorption energies (ΔGads) on silica or polymer surfaces.

- Molecular Dynamics (MD): Simulate diffusion kinetics in humid vs. dry conditions.

- Validation:

Cross-reference simulations with microspectroscopic imaging data (e.g., AFM or XPS) from controlled environmental chambers .

Q. How can orthogonal experimental design resolve contradictions in thermodynamic data (ΔH, ΔS) for this compound across solvent systems?

Methodological Answer:

-

Step 1: Conduct a Taguchi orthogonal array (L9 or L16) to test solvent polarity (ε), temperature (T), and concentration ([C]).

-

Step 2: Apply multivariate regression to identify dominant factors. For example:

Factor ΔH (kJ/mol) ΔS (J/mol·K) ε > 30 -120 ± 5 -85 ± 3 ε < 10 -95 ± 8 -60 ± 5 -

Step 3: Validate via isothermal titration calorimetry (ITC) under extreme conditions (e.g., supercritical CO2) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s oxidation pathways?

Methodological Answer:

- Framework 1: Marcus theory for electron transfer in radical-mediated oxidation.

- Framework 2: Frontier Molecular Orbital (FMO) analysis to predict regioselectivity.

- Method Integration:

Combine experimental kinetics (stopped-flow UV-Vis) with computational FMO mapping to identify rate-limiting steps .

Data Contradiction Resolution Protocol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。